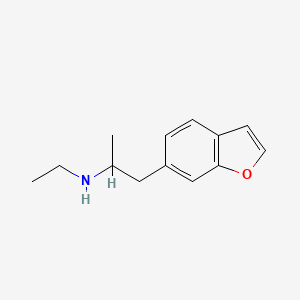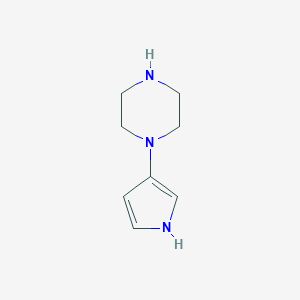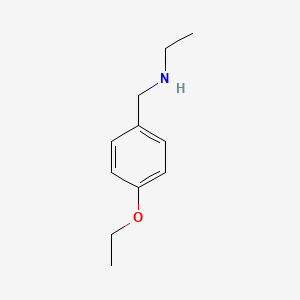
Daclatasvir Isómero SRSS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daclatasvir SRSS Isomer is a stereoisomer of daclatasvir, a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the nonstructural protein 5A (NS5A) replication complex of the hepatitis C virus, inhibiting viral replication and assembly .
Aplicaciones Científicas De Investigación
Daclatasvir SRSS Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying stereoisomerism.
Biology: Employed in research on viral replication mechanisms and antiviral drug development.
Medicine: Investigated for its potential in treating other viral infections beyond hepatitis C.
Industry: Utilized in the development of new antiviral therapies and in quality control processes
Análisis Bioquímico
Biochemical Properties
Daclatasvir SRSS Isomer, like its parent compound Daclatasvir, interacts with the NS5A protein, a critical component of the HCV replication complex . This interaction inhibits the replication of the HCV RNA genome
Cellular Effects
In cellular studies, Daclatasvir SRSS Isomer has shown to have a profound effect on viral load, with a rapid onset of action . It influences cell function by disrupting the HCV replication process, thereby reducing the production of new virus particles .
Molecular Mechanism
Daclatasvir SRSS Isomer exerts its effects at the molecular level by binding to the NS5A protein, inhibiting its function and thus disrupting the HCV replication process . This binding interaction leads to changes in gene expression related to viral replication .
Temporal Effects in Laboratory Settings
Daclatasvir SRSS Isomer undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours, and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .
Dosage Effects in Animal Models
The effects of Daclatasvir vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Daclatasvir SRSS Isomer is metabolized predominantly via cytochrome P450 3A4-mediated metabolism . It also interacts with P-glycoprotein, which plays a role in its excretion and intestinal secretion .
Transport and Distribution
Daclatasvir SRSS Isomer is distributed within cells and tissues via mechanisms that involve its interaction with cytochrome P450 3A4 and P-glycoprotein . These interactions affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Daclatasvir SRSS Isomer is not explicitly known. Given its mechanism of action, it is likely to be localized in the same subcellular compartments as the HCV NS5A protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. One notable method is the continuous flow synthesis, which integrates multiple steps without intermediate purification and solvent exchange . This method is efficient and environmentally friendly, producing high-purity daclatasvir in a short time.
Industrial Production Methods: Industrial production of Daclatasvir SRSS Isomer typically employs batch synthesis, which requires significant infrastructure and manpower. advancements in continuous flow synthesis have made it possible to produce daclatasvir more efficiently and with a smaller environmental footprint .
Análisis De Reacciones Químicas
Types of Reactions: Daclatasvir SRSS Isomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Mecanismo De Acción
Daclatasvir SRSS Isomer exerts its antiviral effects by binding to the nonstructural protein 5A (NS5A) of the hepatitis C virus. This binding inhibits the replication and assembly of the virus, leading to a reduction in viral load. The compound’s mechanism of action involves disrupting the function of NS5A, a crucial protein in the viral replication cycle .
Comparación Con Compuestos Similares
Asunaprevir: Another antiviral agent targeting the hepatitis C virus.
Beclabuvir: Inhibits the hepatitis C virus NS5B polymerase.
Sofosbuvir: A nucleotide analog inhibitor of the hepatitis C virus NS5B polymerase.
Comparison: Daclatasvir SRSS Isomer is unique in its high potency and selectivity for the NS5A protein. Compared to other antiviral agents like asunaprevir and sofosbuvir, daclatasvir exhibits a broader genotypic coverage and a more rapid onset of action .
Propiedades
Número CAS |
1009117-28-5 |
|---|---|
Fórmula molecular |
C₄₀H₅₀N₈O₆ |
Peso molecular |
738.88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)

